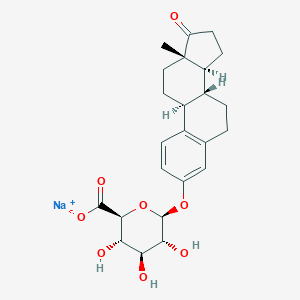

Estrone b-D-glucuronide sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Estrone b-D-glucuronide sodium salt is a compound that plays a significant role in the biomedical sector. It is a glucuronide conjugate of estrone, a major mammalian estrogen. This compound is vital for understanding the metabolism and elimination pathways of estrone, thereby aiding in comprehensive investigations into hormone-related malignancies and associated pathologies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Estrone b-D-glucuronide sodium salt can be synthesized through the glucuronidation of estrone. The process involves the reaction of estrone with glucuronic acid in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glucuronidation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions

Estrone b-D-glucuronide sodium salt primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of free estrone .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Conjugation: Glucuronic acid in the presence of catalysts.

Major Products

The major product formed from the hydrolysis of this compound is free estrone .

Applications De Recherche Scientifique

Scientific Research Applications

Estrone β-D-glucuronide sodium salt is primarily utilized in the following areas:

Hormonal Studies

Estrone β-D-glucuronide is a significant biomarker in hormonal studies, particularly concerning estrogen metabolism. Its measurement can provide insights into:

- Estrogenic activity : By assessing levels in biological samples, researchers can evaluate the estrogenic effects of various compounds.

- Menstrual cycle monitoring : Fluctuations in estrone glucuronide levels correlate with different phases of the menstrual cycle, aiding fertility studies.

Clinical Diagnostics

In clinical settings, estrone β-D-glucuronide serves as a valuable diagnostic tool:

- Fertility assessments : Urinary concentrations of estrone glucuronide can indicate ovulation timing and overall reproductive health in women .

- Endocrine disorders : Elevated levels may be indicative of certain endocrine disorders, such as polycystic ovary syndrome (PCOS) or hormone replacement therapy effectiveness.

Environmental Monitoring

The compound is also applied in environmental science:

- Water quality analysis : Estrone β-D-glucuronide can be detected in wastewater and surface water, serving as an indicator of pharmaceutical contamination and estrogenic activity in aquatic ecosystems .

Data Table: Applications Overview

Case Study 1: Fertility Monitoring

A study published by Martin et al. (2000) demonstrated that urinary estrone glucuronide levels peak approximately 36 hours before ovulation, making it a reliable marker for predicting ovulation in women undergoing fertility treatments. The research highlighted the potential for estrone glucuronide measurements to enhance fertility awareness and assist with conception efforts .

Case Study 2: Endocrine Disruption Research

Cekan et al. (1989) explored the role of estrone glucuronide as a biomarker for assessing exposure to endocrine-disrupting chemicals (EDCs). Their findings indicated that elevated levels of estrone glucuronide could be associated with increased risks of reproductive health issues linked to EDC exposure, emphasizing the compound's importance in environmental health studies .

Mécanisme D'action

Estrone b-D-glucuronide sodium salt exerts its effects through its role as a metabolite of estrone. Estrone, upon entering the cells of responsive tissues, interacts with estrogen receptors. The hormone-bound estrogen receptors dimerize and translocate to the nucleus, where they bind to estrogen response elements (ERE) of genes. This binding regulates gene transcription, leading to the formation of messenger RNA and subsequent protein synthesis .

Comparaison Avec Des Composés Similaires

Estrone b-D-glucuronide sodium salt is unique due to its specific glucuronide conjugation, which distinguishes it from other estrogen metabolites. Similar compounds include:

Estradiol 3-(β-D-glucuronide) sodium salt: Another glucuronide conjugate of estrogen, used in similar research applications.

Estrone 3-sulfate sodium salt: A sulfate conjugate of estrone, used in studies related to estrogen metabolism.

This compound stands out due to its specific role in urinary estrogen metabolism and its extensive use in enzyme immunoassays .

Activité Biologique

Estrone β-D-glucuronide sodium salt (EBGG) is a glucuronide conjugate of estrone, a naturally occurring estrogen. This compound plays a significant role in the metabolism and excretion of estrogens in humans and other mammals. Understanding its biological activity is crucial for evaluating its implications in various physiological and pathological processes, including endocrine disruption and environmental impact.

- Chemical Formula : C24H29NaO8

- Molecular Weight : 468.476 g/mol

- CAS Number : 15087-01-1

EBGG is synthesized primarily in the liver through the action of UDP-glucuronosyltransferases (UGTs), which facilitate the conjugation of estrone with glucuronic acid, enhancing its solubility for excretion via urine or bile .

Metabolism and Excretion

EBGG is primarily involved in the metabolic pathways of estrogens. It is formed through the glucuronidation process mediated by UGTs, which significantly influences the pharmacokinetics of estrone. The conjugation process typically reduces the biological activity of estrone, making it less potent but more readily excretable from the body .

Enzymatic Activity

The activity of UGTs can be influenced by various factors, including the presence of serum albumin, which has been shown to enhance UGT activity by altering enzyme kinetics such as Km (Michaelis constant) and Vmax (maximum velocity) . This modulation is crucial for understanding how EBGG and similar compounds behave in biological systems.

Estrogenic Activity

Research indicates that EBGG retains some estrogenic activity, although significantly lower than its parent compound, estrone. Studies have demonstrated that EBGG can bind to estrogen receptors, albeit with reduced affinity compared to free estrogens . This property raises concerns regarding its potential role as an endocrine disruptor, particularly in environmental contexts where it may enter waterways through wastewater discharge.

Environmental Impact

Recent studies have highlighted the degradation and metabolite formation of EBGG in aquatic environments. The compound can undergo biodegradation, leading to various metabolites that may possess different biological activities. For instance, research has shown that EBGG can be degraded by bacteria present in river sediments, affecting its persistence and ecological impact .

Case Study 1: Estrogenic Activity Assessment

A study evaluated the estrogenic activity of biological samples containing EBGG as a biomarker for endocrine-disrupting chemicals (EDCs). The findings suggested that EBGG levels correlated with exposure to other EDCs, indicating its potential use as a biomarker for assessing estrogenic activity in human populations .

Case Study 2: Environmental Degradation

In an investigation conducted on river water samples, researchers assessed the degradation pathways of EBGG. The study found that EBGG was subject to microbial degradation, resulting in metabolites that varied significantly in their estrogenic potency compared to the parent compound . This highlights the importance of understanding not only the biological activity of EBGG but also its environmental fate.

Research Findings Summary Table

Propriétés

Numéro CAS |

15087-01-1 |

|---|---|

Formule moléculaire |

C24H29NaO8 |

Poids moléculaire |

468.5 g/mol |

Nom IUPAC |

sodium;(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |

InChI |

InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,18?,19+,20?,21+,23-,24+;/m1./s1 |

Clé InChI |

PBULYLQKWDXDFZ-UAAZQYACSA-M |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5C(C([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] |

SMILES canonique |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |

Synonymes |

17-Oxoestra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Sodium; Estrone β-Glucuronide Sodium; Estrone 3-Glucuronide Sodium; Estrone Glucosiduronate Sodium; Estrone Glucuronide Sodium; Estrone Monoglucuronide Sodium; Sodium Estrone Glucuronide; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.